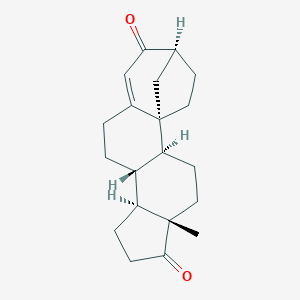
2,10-Ethanoandrost-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Ethanoandrost-4-ene-3,17-dione, also known as this compound, is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - 17-Ketosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the potential of 2,10-Ethanoandrost-4-ene-3,17-dione derivatives in cancer treatment. These compounds exhibit inhibitory effects on the aromatase enzyme, which is crucial in estrogen synthesis. Inhibition of aromatase can lead to reduced estrogen levels, potentially benefiting patients with hormone-sensitive cancers such as breast cancer.
- Case Study : A study demonstrated that derivatives of androst-4-ene-3,17-dione showed significant growth-inhibitory activity against MCF-7 human mammary cancer cells, indicating their potential as anticancer agents .
Hormonal Regulation
The compound plays a role in testosterone biosynthesis. Research indicates that it can be utilized to produce testosterone via enzymatic pathways, providing a green biosynthesis route for hormone production.
- Research Findings : A recent fermentation study reported a conversion rate of 98.73% for the transformation of 4-androstene-3,17-dione to testosterone using a bifunctional ketoreductase enzyme. The process yielded high purity testosterone (99.82%) and demonstrated industrial applicability .
Steroid Production
The ability to convert androstene derivatives into steroids makes them valuable in pharmaceutical manufacturing. The enzymatic processes involved are being optimized for higher yields and efficiency.
| Process | Substrate | Enzyme | Conversion Rate | Yield |
|---|---|---|---|---|
| Testosterone Biosynthesis | 4-Androstene-3,17-dione | Bifunctional Ketoreductase | 98.73% | 6.15 g from 6.58 g substrate |
Biotechnological Innovations
The exploration of microbial fermentation processes using strains like Acremonium sp. has led to the discovery of novel derivatives with enhanced biological activities.
- Example : The fermentation of androst-4-ene-3,17-dione using specific fungal strains resulted in the production of new derivatives that maintain similar biological activities but may possess improved efficacy .
Mechanistic Insights
Understanding the metabolic pathways involving this compound is crucial for its application in both medical and industrial contexts.
Enzymatic Pathways
Research into the metabolism of androst-4-ene-3,17-dione reveals that it undergoes transformations mediated by enzymes such as 5-alpha reductase, influencing its biological activity and therapeutic potential .
Propiedades
Número CAS |
116516-01-9 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(1R,2S,5S,9S,10R,16S)-5-methylpentacyclo[14.2.1.01,13.02,10.05,9]nonadec-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O2/c1-19-8-7-16-14(15(19)4-5-18(19)22)3-2-13-10-17(21)12-6-9-20(13,16)11-12/h10,12,14-16H,2-9,11H2,1H3/t12-,14-,15-,16-,19-,20-/m0/s1 |
Clave InChI |
DNMLJXFJYBCOPD-NAKDTABQSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H]5CC[C@@]34C5 |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
Sinónimos |
2,10-EAED 2,10-ethanoandrost-4-ene-3,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















